molecular formula C21H25NO4 B12963743 (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No.: B12963743
M. Wt: 355.4 g/mol
InChI Key: SZIDNVRWDSGABA-KRWDZBQOSA-N
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Description

The compound (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral amino acid derivative featuring a biphenyl moiety at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine. This structure is critical in medicinal chemistry, where the Boc group enhances stability during synthesis, and the biphenyl system may contribute to target binding via aromatic interactions . Its enantiomeric purity (S-configuration) is essential for biological activity, as stereochemistry often dictates receptor compatibility .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1

InChI Key

SZIDNVRWDSGABA-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • The biphenyl moiety is generally introduced via biphenyl-substituted phenylalanine derivatives or through cross-coupling reactions involving biphenyl intermediates.
  • The amino acid backbone is often derived from L-phenylalanine or its biphenyl analogs.

Boc Protection of the Amino Group

The Boc protection is a standard procedure in amino acid chemistry to protect the amine functionality. The typical method involves:

  • Reacting the free amino acid or its salt with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate or triethylamine.
  • The reaction is usually carried out in aqueous or mixed organic solvents at low temperatures to moderate conditions.
  • The Boc group selectively protects the amino group without affecting the carboxylic acid functionality.

Synthesis via Chiral Catalysis (Asymmetric Hydrogenation)

Advanced synthetic routes employ asymmetric hydrogenation to obtain the chiral (S)-enantiomer with high enantiomeric excess. For example:

  • Using chiral ruthenium or rhodium catalysts such as diiodo(p-cymene)ruthenium(II) dimer or bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands.
  • The reaction is performed under hydrogen pressure (e.g., 3.0 MPa) in ethanol or dichloromethane solvents.
  • Reaction temperatures range from room temperature to 60 °C.
  • Reaction times vary from 16 to 20 hours.
  • The process yields the desired chiral amino acid derivative with enantiomeric purity often exceeding 90%.

Purification and Characterization

  • After synthesis, the product is purified by recrystallization from solvents such as ethanol, ethyl acetate, and petroleum ether.
  • Chromatographic techniques may be employed to separate isomers if necessary.
  • The final product is characterized by melting point determination (typically around 122–124 °C), NMR spectroscopy, chiral HPLC, and mass spectrometry to confirm structure and purity.
Step Reagents/Catalysts Solvent(s) Conditions Yield/Notes
Boc Protection Di-tert-butyl dicarbonate, base (NaHCO3, Et3N) Aqueous/organic mix 0–25 °C, several hours High yield, selective Boc protection
Asymmetric Hydrogenation [Ru(p-cymene)I2]2, Mandyphos ligand, H2 Ethanol, CH2Cl2 3.0 MPa H2, 20 h, 40–60 °C >90% enantiomeric excess, ~95% yield
Purification Recrystallization, chromatography Ethanol, ethyl acetate, petroleum ether Ambient to reflux High purity, melting point 122–124 °C
  • The use of chiral ruthenium catalysts with Mandyphos ligands has been shown to provide excellent stereoselectivity and high yields in the hydrogenation step, crucial for obtaining the (S)-enantiomer with minimal racemization.
  • Ionic liquids have been explored as reaction media to enhance catalyst stability and recyclability.
  • Reaction parameters such as hydrogen pressure, temperature, and solvent choice significantly influence the enantiomeric purity and overall yield.
  • The Boc protection step is robust and widely reproducible, providing a stable intermediate for further peptide coupling or derivatization.

The preparation of (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves a combination of classical amino acid protection chemistry and modern asymmetric catalytic hydrogenation techniques. The optimized methods yield high-purity, enantiomerically enriched products suitable for advanced synthetic applications. The use of chiral catalysts and careful control of reaction conditions are critical for achieving the desired stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The biphenyl and Boc-protected amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Biphenyl-2-yl vs. Biphenyl-4-yl Derivatives

The positional isomer (S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 147923-08-8) shares the same backbone but substitutes biphenyl at the 4-position. Key differences include:

  • This may alter binding kinetics in enzyme inhibition .
  • Bioactivity : While both isomers are used in peptide synthesis, the 4-yl derivative (Boc-4-phenyl-Phe-OH) is more commonly reported in angiotensin-converting enzyme (ACE) inhibitor studies, suggesting positional sensitivity in target engagement .

Stereochemical Variants: S vs. R Enantiomers

The (R)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 128779-47-5) highlights the impact of chirality. Enantiomers often exhibit divergent pharmacological profiles due to mismatched interactions with chiral biological targets. For example, the S-configuration in the target compound may favor binding to L-amino acid transporters or proteases, whereas the R-enantiomer could display reduced activity or off-target effects .

Aromatic System Modifications: Biphenyl vs. Heterocyclic Groups

Replacing the biphenyl group with heterocycles like thiophene or substituted phenyl rings significantly alters properties:

  • However, its smaller π-system may weaken aromatic stacking interactions in target binding .
  • Methoxyphenyl and Trifluoromethoxy Derivatives: Compounds like (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid (CAS 1212864-57-7) introduce electron-withdrawing groups, enhancing metabolic stability and resistance to oxidative degradation. The trifluoromethoxy group also increases lipophilicity, which may improve membrane permeability .

Functional Group Variations

  • Bromoacetamido Substituent: (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS N/A) contains a reactive bromo group, enabling conjugation or alkylation in prodrug designs.

Structural and Bioactivity Data Table

Compound Name Substituent Position Key Functional Groups Bioactivity Notes
Target Compound (CAS N/A) Biphenyl-2-yl Boc-protected amino Potential protease/ACE inhibitor
4-yl Isomer (CAS 147923-08-8) Biphenyl-4-yl Boc-protected amino ACE inhibition applications
Thiophene Analog (CAS 56675-37-7) Thiophen-2-yl Boc-protected amino Improved solubility, reduced stacking
Bromoacetamido Derivative (CAS N/A) Biphenyl-2-yl Bromoacetamido, Boc Alkylating agent for targeted therapies
Trifluoromethoxy Derivative (CAS 1212864-57-7) 3-Trifluoromethoxyphenyl Boc, trifluoromethoxy Enhanced metabolic stability

Key Research Findings

  • Stereochemistry and Bioactivity : The S-enantiomer of biphenyl derivatives shows higher affinity for peptide-binding enzymes compared to R-forms, as observed in ACE inhibitor studies .
  • Positional Isomerism : 4-yl biphenyl derivatives exhibit better crystallinity and solubility than 2-yl analogs, making them preferable in solid-phase peptide synthesis .
  • Structural Clustering: Bioactivity profiling () indicates that biphenyl derivatives cluster with other aromatic amino acids, but substituents like bromo or trifluoromethoxy shift their activity toward kinase or protease targets .

Biological Activity

(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, commonly referred to as a biphenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 128779-47-5
  • IUPAC Name : (2R)-3-[1,1'-biphenyl]-4-yl-2-[(tert-butoxycarbonyl)amino]propanoic acid

Synthesis

The synthesis of (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves the coupling of biphenyl derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The synthetic route can be optimized through various methods including:

  • Amino Acid Coupling : Utilizing standard peptide coupling agents.
  • Protection Strategies : Employing Boc protection to enhance stability during synthesis.

Biological Activity

Research indicates that biphenyl derivatives exhibit a range of biological activities including anti-inflammatory and anticancer properties. Specific studies have focused on their interaction with various biological targets:

1. Anticancer Activity

Biphenyl compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. For instance, studies have demonstrated that certain biphenyl derivatives can effectively inhibit tumor growth in vitro and in vivo models.

2. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl derivatives is significantly influenced by their structural components. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the biphenyl ring can alter the compound's potency and selectivity.
  • Chirality : The stereochemistry of the compound plays a crucial role in its biological efficacy; enantiomers may exhibit different pharmacological profiles.

Case Studies

Several case studies have highlighted the efficacy of (S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid:

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of biphenyl derivatives and screened them against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .

Case Study 2: In Vivo Anti-inflammatory Model

Another study investigated the anti-inflammatory effects using an animal model of arthritis. The compound was administered orally and resulted in a marked reduction in inflammatory markers and joint swelling compared to controls .

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